

Optimizing VTP50469 Concentration for IC50 Determination: A Technical Guide

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Compound of Interest

Compound Name: VTP50469

Cat. No.: B10824408

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of **VTP50469** in IC50 determination assays. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented in accessible formats to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is **VTP50469** and what is its mechanism of action?

A1: **VTP50469** is a potent, highly selective, and orally active small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a K_i of 104 pM.^{[1][2][3][4][5]} In leukemias with MLL rearrangements (MLL-r), the MLL fusion protein requires interaction with Menin to drive the expression of oncogenic genes like HOXA9 and MEIS1.^{[6][7][8]} **VTP50469** works by binding to Menin, disrupting its interaction with the MLL fusion protein.^{[6][9][10]} This leads to the downregulation of target gene expression, which in turn induces differentiation and apoptosis in MLL-r leukemia cells.^{[1][2][3][4][6]}

Q2: In which cancer cell lines is **VTP50469** expected to be most potent?

A2: **VTP50469** is most effective in cancer cell lines harboring MLL-rearrangements or NPM1 mutations.^{[9][10]} It shows potent anti-proliferative activity in MLL-r AML and ALL cell lines, with IC50 values typically in the low nanomolar range.^{[1][3][4][5][6]} In contrast, cell lines with wild-

type MLL, such as HL-60, K562, and Reh, are significantly less sensitive, with IC₅₀ values often greater than 1,000 nM.[5]

Q3: What is the recommended solvent and storage condition for **VTP50469**?

A3: **VTP50469** is soluble in DMSO.[1][2][5] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for 1 year.[3][4] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[2]

Q4: What are the typical IC₅₀ values observed for **VTP50469** in sensitive cell lines?

A4: The IC₅₀ values for **VTP50469** are cell-line dependent but are consistently in the low nanomolar range for MLL-rearranged leukemias. For example, the IC₅₀ is approximately 13 nM in MOLM13 cells, 17 nM in MV4;11 cells, and 25 nM in RS4;11 cells.[1][3][4]

Data Summary

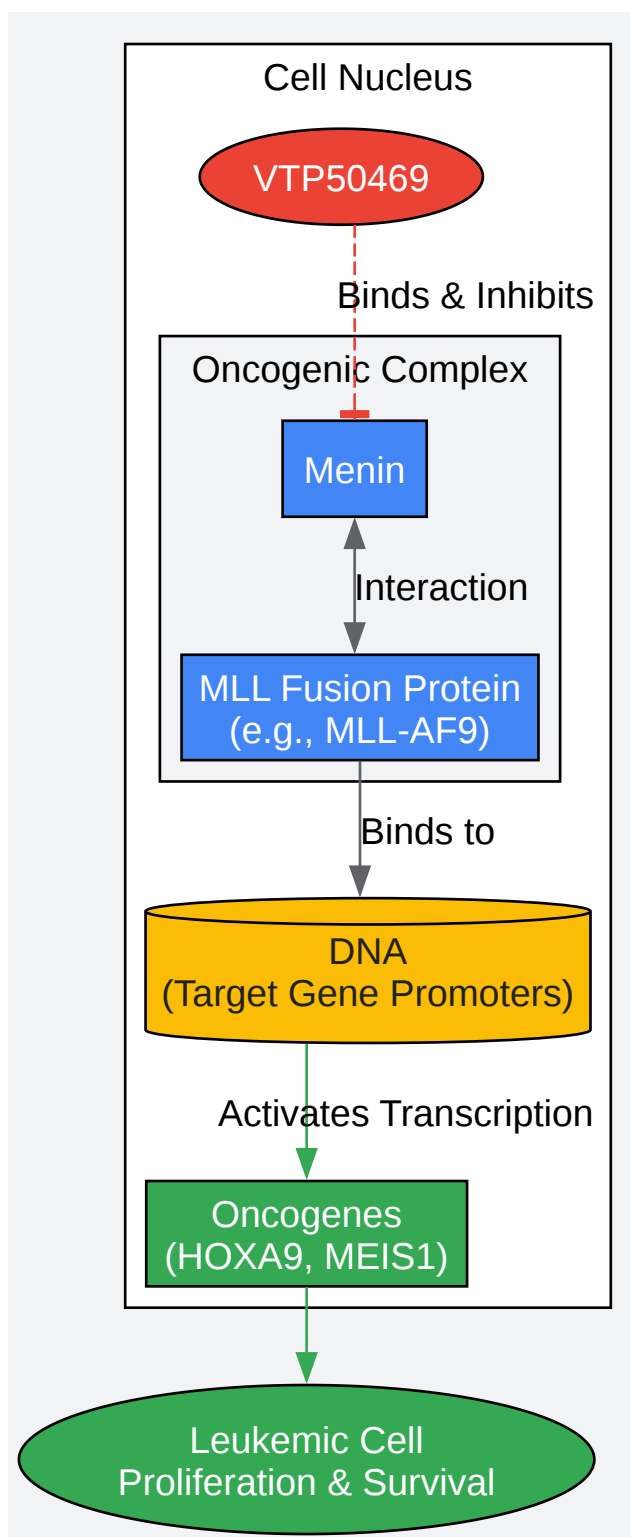
Table 1: **VTP50469** IC₅₀ Values in Various Leukemia Cell Lines

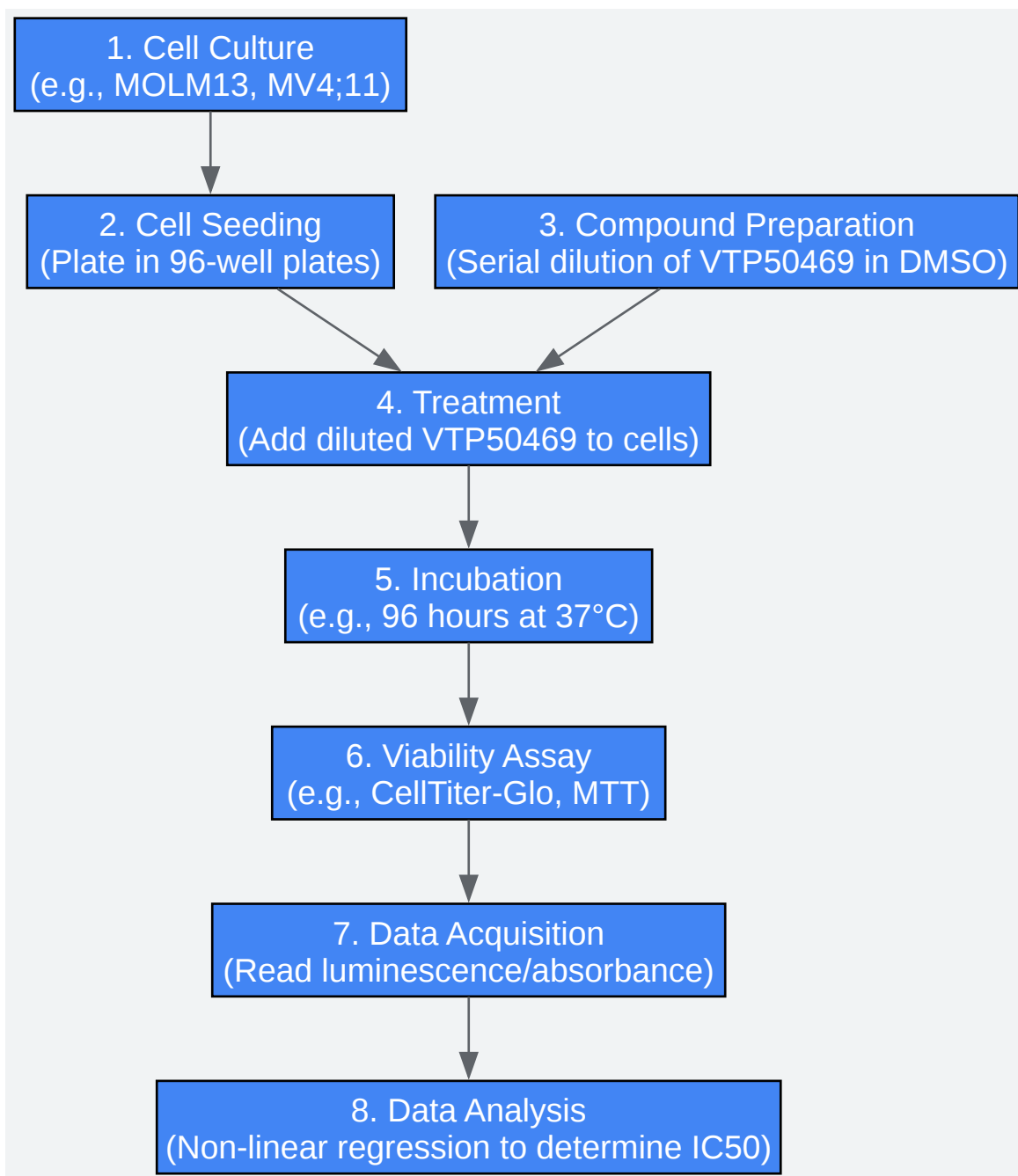
Cell Line	Subtype	IC50 (nM)
MOLM13	AML (MLL-AF9)	13[1][3][4]
MV4;11	AML (MLL-AF4)	10 - 17[1][3][4][11]
RS4;11	ALL (MLL-AF4)	25[1][3][4]
THP1	AML (MLL-AF9)	37[1][3]
NOMO1	AML	30[1][3]
ML2	AML	16[1][3]
EOL1	AML	20[1][3]
KOPN8	ALL	15[1][3]
SEMK2	ALL	27[1][3]
HL-60	AML (Wild-Type MLL)	>1,000[5]
K562	CML (Wild-Type MLL)	>1,000[5]

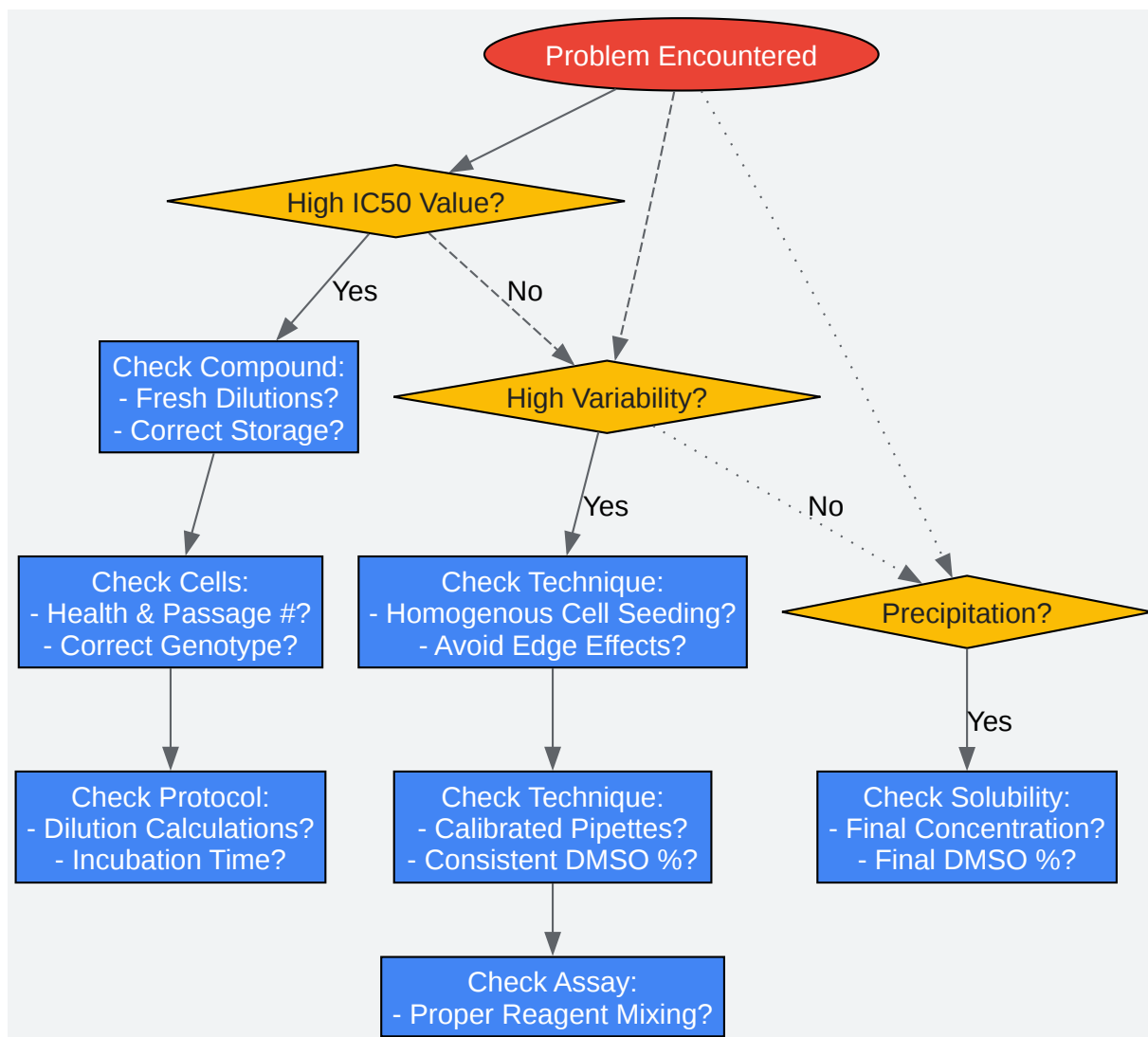
Table 2: Solubility of **VTP50469**

Solvent	Concentration	Notes
DMSO	≥10 mg/mL[5]	Fresh DMSO is recommended as moisture can reduce solubility.[2] Sonication can aid dissolution.[1]
Ethanol	1-10 mg/mL (Sparingly soluble)	-
In vivo formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)	~4 mg/mL (6.34 mM)	Sonication is recommended.[1]

Visualized Pathways and Workflows







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References

- 1. VTP50469 | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Menin-MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. cms.syndax.com [cms.syndax.com]
- 10. answers.childrenshospital.org [answers.childrenshospital.org]
- 11. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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